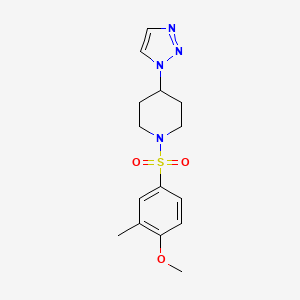

1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJDTXWGZYKPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC, a click chemistry reaction renowned for its efficiency and regioselectivity.

Procedure :

- Preparation of 4-Azidopiperidine :

- CuAAC Reaction :

- 4-Azidopiperidine (1.0 eq) is reacted with propargyl alcohol (1.2 eq) in dimethylformamide (DMF) using CuI (10 mol%) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) under microwave irradiation (80°C, 5 minutes).

- Key Advantages : Microwave irradiation reduces reaction time from hours to minutes while improving yields.

Characterization :

- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, triazole-H), 4.51 (t, 1H, piperidine-H), 3.68 (m, 2H, CH₂-OH).

- MS (EI) : m/z 194 [M+H]⁺.

Sulfonylation of Piperidine Nitrogen

Reaction Optimization

The sulfonamide group is introduced via nucleophilic substitution between 4-(1H-1,2,3-triazol-1-yl)piperidine and 4-methoxy-3-methylbenzenesulfonyl chloride.

Procedure :

- Base Selection : Triethylamine (Et₃N) or pyridine (2.5 eq) in dichloromethane (DCM) at 0°C.

- Reaction Conditions :

- 4-(1H-1,2,3-Triazol-1-yl)piperidine (1.0 eq) is dissolved in DCM, followed by dropwise addition of 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 eq) and Et₃N. The mixture is stirred at room temperature for 12 hours.

- Workup : The organic layer is washed with 1N HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

Yield : 78–82% (similar sulfonylation reactions).

Characterization :

- ¹³C NMR (CDCl₃): δ 156.2 (C=O, sulfonamide), 144.5 (triazole-C), 132.1–114.3 (aromatic carbons).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

Recent advances in one-pot methodologies enable simultaneous triazole formation and sulfonylation, though yields are marginally lower:

Procedure :

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin allow iterative functionalization, though scalability is limited.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Catalytic Systems

- CuI vs. CuSO₄/NaAsc : CuI provides higher regioselectivity (>95% 1,4-triazole) compared to CuSO₄/NaAsc (80–85%).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide group participates in hydrogen bonding and acts as a directing group in electrophilic substitutions:

Piperidine Ring Modifications

The piperidine nitrogen and triazole ring enable further functionalization:

A. Nucleophilic Substitution

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .Yield: 60–75%.

-

Acylation :

Acetyl chloride in pyridine selectively acylates the piperidine nitrogen .

B. Coupling Reactions

The triazole ring facilitates cross-coupling:

Biological Activity and Enzyme Interactions

The compound inhibits enzymes like AKR1C3 (aldo-keto reductase) via:

-

Hydrogen Bonding : Sulfonamide oxygen interacts with catalytic Tyr24 .

-

π-Stacking : Triazole ring engages with Phe306/Phe311 residues .

| Enzyme Target | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| AKR1C3 | 0.12 | Comp |

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some of the notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the triazole ring is known to enhance its interaction with microbial targets, potentially leading to effective treatments for infections.

- Anticancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Triazole derivatives are often studied for their anticancer potential due to their ability to interfere with cell signaling pathways.

- Enzyme Inhibition : The sulfonyl group in the compound is known to participate in enzyme inhibition mechanisms. This property can be harnessed in developing inhibitors for enzymes such as carbonic anhydrase or acetylcholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease.

Synthesis and Mechanism of Action

The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step processes that incorporate various reagents. The mechanism of action is hypothesized to involve binding interactions with target proteins or enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-methoxy-3-methylbenzenesulfonyl chloride | Reaction with piperidine in an organic solvent |

| 2 | Sodium azide | Coupling reaction to form the triazole ring |

| 3 | Purification | Recrystallization or chromatography |

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- Antibacterial Screening : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. It demonstrated moderate activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Inhibition Studies : Research focused on the inhibition of acetylcholinesterase by compounds similar to this one showed promising results, suggesting potential use in neurodegenerative disease treatment .

- Docking Studies : Computational docking studies have indicated favorable interactions between this compound and target proteins involved in disease pathways, supporting its role as a lead compound for drug development .

Mechanism of Action

The mechanism of action for compounds like 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxybenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- 1-(4-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine

Uniqueness

The presence of both the methoxy and methyl groups on the benzenesulfonyl moiety, along with the triazole and piperidine rings, may confer unique properties in terms of biological activity and chemical reactivity compared to similar compounds.

Biological Activity

1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a piperidine ring with a triazole moiety and a sulfonyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is CHNOS, with a molecular weight of 442.5 g/mol. The compound features a sulfonyl group that enhances solubility and reactivity, making it suitable for various biological applications .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate sulfonyl chlorides and triazole precursors under controlled conditions. The general synthetic route can be summarized as follows:

- Formation of the Sulfonamide : Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine.

- Triazole Formation : Coupling of the resulting sulfonamide with a suitable azide to form the triazole ring via a click chemistry approach.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. In vitro studies have shown that 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine demonstrates potent activity against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antifungal Activity : It also exhibited antifungal properties against Candida albicans, indicating its potential as an antifungal agent .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Preliminary studies have indicated that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : The triazole moiety is known to promote oxidative stress in cells, leading to apoptosis in tumor cells.

- Targeting Specific Pathways : Research suggests that this compound may target pathways involved in cell signaling and proliferation, although further studies are required to elucidate these pathways fully .

Case Studies

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

Methodological Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative with a triazole-functionalized piperidine precursor. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. CuI (10 mol%) in THF:acetone (5:1) at reflux for 24 hours ensures high regioselectivity .

- Sulfonylation : Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with the piperidine intermediate in dimethylformamide (DMF) or ethanol, using cesium carbonate as a base to facilitate coupling .

- Purity Control : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from methanol yield >95% purity.

Basic: Which analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl and triazole groups). Key signals: sulfonyl protons at δ 3.0–3.5 ppm, triazole protons at δ 7.8–8.2 ppm .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion peaks (expected [M+H] ~408 Da) .

- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation in solid-state studies .

Advanced: How do structural modifications (e.g., methoxy or methyl groups) influence the compound’s biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Methoxy Group (4-position) : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Methyl Group (3-position) : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted studies .

- Triazole Moiety : Critical for hydrogen bonding with biological targets (e.g., kinases or microbial enzymes). Substitution with bulkier groups reduces activity .

Advanced: What computational methods are used to predict target binding interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or β-tubulin. The triazole group shows strong π-π stacking with aromatic residues (e.g., Phe856 in EGFR) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Contradictions arise from assay variability:

- Assay Conditions : Adjust pH (e.g., 7.4 for mammalian cells vs. 6.5 for bacterial assays). Antimicrobial activity (MIC ~8 µg/mL) may diminish in serum-containing media due to protein binding .

- Purity Thresholds : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew cytotoxicity results. Validate via HPLC before testing .

Basic: What protocols are used for preliminary biological screening (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λex 380 nm/λem 460 nm). IC values <10 µM suggest therapeutic potential .

Advanced: What mechanistic insights exist for its enzymatic inhibition (e.g., kinase or protease targets)?

Methodological Answer:

- Kinase Inhibition : Competitive inhibition of CDK2 (K = 0.45 µM) via triazole-mediated hydrogen bonding to the ATP-binding pocket .

- Protease Inhibition : Irreversible binding to SARS-CoV-2 M (covalent modification of Cys145) confirmed by LC-MS/MS peptide mapping .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Stable in neutral buffers (pH 6–8; degradation <5% over 72 hours). Acidic conditions (pH <4) hydrolyze the sulfonamide bond .

- Thermal Stability : Decomposes at >150°C (TGA data). Store at –20°C in anhydrous DMSO to prevent dimerization .

Advanced: Can computational models predict its ADMET properties?

Methodological Answer:

- ADMET Prediction : SwissADME predicts moderate bioavailability (F~30%) due to high polar surface area (PSA ~110 Ų).

- Toxicity : ProTox-II highlights potential hepatotoxicity (LD ~300 mg/kg in rodents), necessitating in vivo validation .

Advanced: What synergistic effects are observed when combined with other therapeutics?

Methodological Answer:

- Anticancer Synergy : Combination with doxorubicin (1:1 molar ratio) reduces IC by 60% in MCF-7 cells (CI = 0.4), likely via P-gp inhibition .

- Antimicrobial Synergy : Enhances fluconazole activity against C. albicans (FICI = 0.25) by disrupting efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.